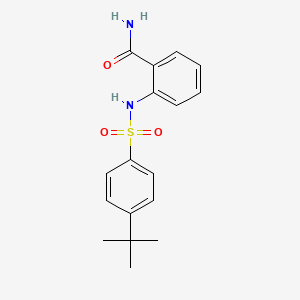

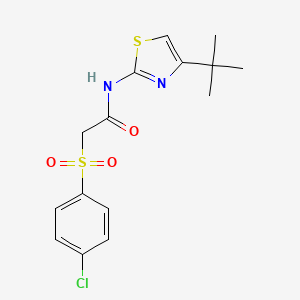

2-(4-Tert-butylbenzenesulfonamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The synthesis of a series of N-tert-butyl amides in excellent isolated yields can be achieved via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .科学的研究の応用

Synthesis of Polyamides and Polymers : This compound has been utilized in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, offering useful levels of thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Design of Oxidation Catalysts : It has been used as a substituent in the design of iron phthalocyanine, a potential oxidation catalyst. This compound demonstrates remarkable stability under oxidative conditions, making it suitable for olefins oxidation processes (Işci et al., 2014).

Synthesis of Aromatic Polyamides : In another application, this compound was used for the synthesis of aromatic polyamides based on a bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone. These polyamides showed good solubility in organic solvents and exhibited high thermal stability (Yang, Hsiao, & Yang, 1999).

Preparation of Methansulfonates of Aromatic Acidamide : This compound has been used in the preparation of methansulfonates of aromatic acidamide. These methansulfonates display interesting physicochemical properties like surface tension, specific gravity, and electroconductivity, making them potentially useful in various industrial applications (Negoro & Suzuki, 1970).

Use in Copper Complexes and Chemical Nucleases : 2-(4-Tert-butylbenzenesulfonamido)benzamide has also been used in the formation of copper complexes which act as chemical nucleases. These complexes are capable of inducing a variety of DNA damages, highlighting their potential in biochemical research (Macías et al., 2006).

Catalysis and Organic Synthesis : In the field of organic chemistry, it has played a role in catalysis, for example, in the oxidation of alcohols to corresponding carbonyl compounds (Matsuo et al., 2003).

Inhibition of Copper Corrosion : This compound has been studied for its corrosion inhibition effects on copper in acidic solutions, showcasing its potential in material science and engineering (Zor et al., 2011).

Safety And Hazards

特性

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)19-15-7-5-4-6-14(15)16(18)20/h4-11,19H,1-3H3,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXMNCSEJPHFCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylbenzenesulfonamido)benzamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)